![molecular formula C8H10N2OS2 B13249038 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde](/img/structure/B13249038.png)
2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde is a heterocyclic compound that features a thiadiazole ring fused with a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde typically involves the Hurd-Mori reaction. This reaction starts with the carbethoxyhydrazone of 5-methyl-2-acetylthiophene, which is then treated with thionyl chloride in chloroform. The mixture is boiled until complete gas evolution occurs .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-bromosuccinimide for bromination, sulfuryl chloride for chlorination.
Major Products
The major products formed from these reactions include bromomethyl derivatives, chloromethyl derivatives, and various substituted thiadiazole compounds .
Scientific Research Applications
2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is studied as a potential platform for creating medicinal remedies due to its unique structure and reactivity.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Materials Science: It is used in the development of conjugated polymers for organic semiconductor circuits.
Mechanism of Action
The mechanism by which 2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde exerts its effects involves the electronic density transfer between the thiadiazole and thiolane rings. This transfer alters the chemical properties of both rings, making the compound highly reactive and suitable for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2,3-Thiadiazol-4-yl)-5-methylthiophene
- 4-(3-nitro-4-methoxyphenyl)-1,2,3-thiadiazole
- 4-(2,5-dimethoxy-3-nitrophenyl)-1,2,3-thiadiazole
Uniqueness
2-[(1,2,3-Thiadiazol-4-yl)methyl]thiolane-2-carbaldehyde is unique due to its fused ring structure, which provides distinct electronic properties and reactivity compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for specialized applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H10N2OS2 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-(thiadiazol-4-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2OS2/c11-6-8(2-1-3-12-8)4-7-5-13-10-9-7/h5-6H,1-4H2 |
InChI Key |
WCRILGHPKPFJLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CC2=CSN=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B13248978.png)
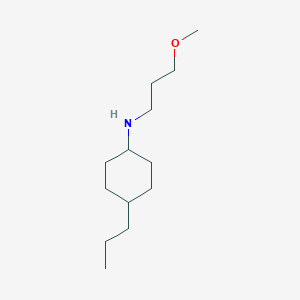
![(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazol-4-yl)methanol hydrochloride](/img/structure/B13248989.png)
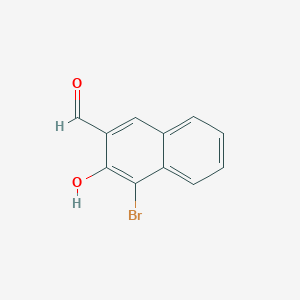
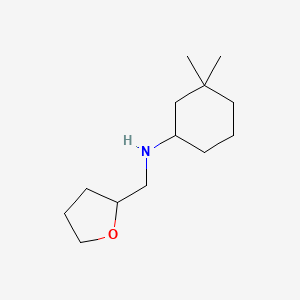
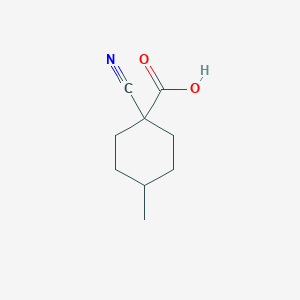
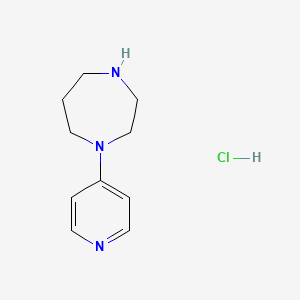


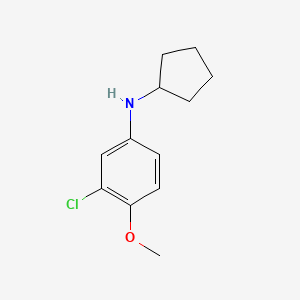
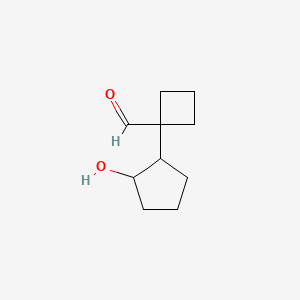
![Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13249048.png)
